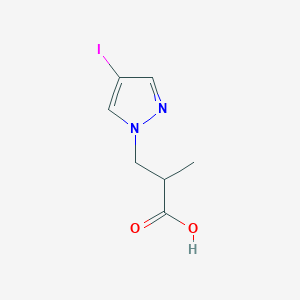![molecular formula C11H9F3N2O2S B6231860 3-(ethylsulfanyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid CAS No. 2070894-18-5](/img/no-structure.png)
3-(ethylsulfanyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Imidazo[1,2-a]pyridines are a class of compounds that have been widely studied due to their diverse biological activities . The compound , 3-(ethylsulfanyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid, is a derivative of imidazo[1,2-a]pyridine. It contains an ethylsulfanyl group at the 3-position, a trifluoromethyl group at the 5-position, and a carboxylic acid group at the 8-position of the imidazo[1,2-a]pyridine core.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazo[1,2-a]pyridine core, with the various substituents attached at the specified positions. X-ray structural analysis could be used to determine the exact structure .Mechanism of Action
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(ethylsulfanyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid involves the introduction of the ethylsulfanyl and trifluoromethyl groups onto the imidazo[1,2-a]pyridine ring, followed by carboxylation at the 8-position.", "Starting Materials": [ "2-chloro-5-nitropyridine", "ethyl mercaptan", "sodium hydride", "trifluoromethyl iodide", "copper(I) iodide", "carbon dioxide", "diethyl ether", "methanol", "acetic acid" ], "Reaction": [ "Step 1: Reduction of 2-chloro-5-nitropyridine with sodium hydride and ethyl mercaptan in diethyl ether to yield 3-(ethylsulfanyl)-5-nitropyridine.", "Step 2: Reaction of 3-(ethylsulfanyl)-5-nitropyridine with trifluoromethyl iodide and copper(I) iodide in methanol to yield 3-(ethylsulfanyl)-5-(trifluoromethyl)pyridine.", "Step 3: Cyclization of 3-(ethylsulfanyl)-5-(trifluoromethyl)pyridine with carbon dioxide in the presence of a base to yield 3-(ethylsulfanyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine.", "Step 4: Carboxylation of 3-(ethylsulfanyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine with carbon dioxide and a base in acetic acid to yield 3-(ethylsulfanyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid." ] } | |
CAS RN |
2070894-18-5 |
Molecular Formula |
C11H9F3N2O2S |
Molecular Weight |
290.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





